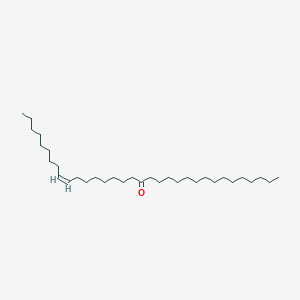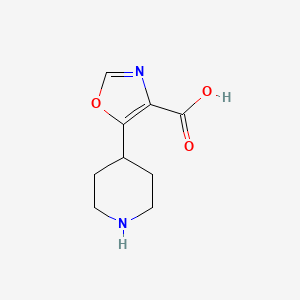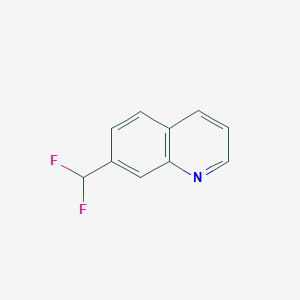
7-(二氟甲基)喹啉
描述
7-(Difluoromethyl)quinoline is a chemical compound with the molecular formula C10H7F2N . It is a quinoline derivative, which is a class of compounds that have been used in various applications in medicinal, bioorganic, agrochemical, and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years .Molecular Structure Analysis
The molecular structure of 7-(Difluoromethyl)quinoline consists of a benzene ring fused with a pyridine ring, which contains a nitrogen atom . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to be used in various transformations .Chemical Reactions Analysis
Quinolines can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles . Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S have also been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(Difluoromethyl)quinoline include a molecular weight of 179.17 . The InChI code for this compound is 1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H .科学研究应用
生物成像和细胞成像
7-(二氟甲基)喹啉衍生物已被用于生物成像,特别是用于靶向各种细胞系中的高尔基体。已开发了无催化剂合成方法,用于制备7-氨基喹啉,这些化合物表现出强的分子内电荷转移荧光,适用于活细胞成像和双光子荧光显微镜(Chen et al., 2019)。
抗菌和抗结核应用
7-(二氟甲基)喹啉衍生物显示出作为抗菌剂的显著潜力。例如,已经发现一些衍生物对各种微生物,包括沙眼分枝杆菌和铜绿假单胞菌,具有强效活性,表明它们将来可能用作抗结核药物(Garudachari et al., 2014)。
防腐蚀
喹啉及其衍生物,包括7-(二氟甲基)喹啉,被用作防腐蚀材料。它们对金属腐蚀具有有效性,这是由于它们的高电子密度和与表面金属原子形成稳定螯合络合物的能力(Verma et al., 2020)。
融合喹啉的合成
在合成化学中,已经开发了合成富含官能团的杂环环的方法,用于合成富含官能团的融合二氟甲基喹啉。通过可见光介导的级联自由基环化反应实现这一目标,扩展了富含二氟甲基的构建模块的应用(Xiao et al., 2016)。
作用机制
Target of Action
The primary target of 7-(Difluoromethyl)quinoline is the cyclic adenosine monophosphate response element-binding protein (CBP) . CBP is a transcriptional coactivator that regulates gene expression through its histone acetyltransferase activity. It plays a crucial role in many biological processes, including cell growth, differentiation, and apoptosis .
Mode of Action
7-(Difluoromethyl)quinoline acts as a bromodomain inhibitor of CBP . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, which is a key feature in the reading of epigenetic marks. By inhibiting the bromodomain of CBP, 7-(Difluoromethyl)quinoline disrupts this protein-protein interaction, thereby modulating the transcriptional activity of CBP .
Biochemical Pathways
gene expression pathways regulated by CBP. By inhibiting CBP’s bromodomain, 7-(Difluoromethyl)quinoline may alter the transcription of various genes, potentially leading to changes in cellular functions .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which 7-(difluoromethyl)quinoline belongs, generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >15 L/kg .
Result of Action
The molecular and cellular effects of 7-(Difluoromethyl)quinoline’s action are likely related to its inhibition of CBP’s bromodomain. This could lead to changes in the expression of various genes regulated by CBP, potentially affecting cell growth, differentiation, and apoptosis . .
安全和危害
未来方向
Quinoline is an important pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .
生化分析
Biochemical Properties
7-(Difluoromethyl)quinoline plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of advanced pharmaceutical compounds. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the bromodomain of the transcriptional regulator cyclic adenosine monophosphate response element binding protein (CBP). This interaction inhibits the bromodomain, which is a promising therapeutic approach in oncology . Additionally, 7-(Difluoromethyl)quinoline can modulate the activity of enzymes involved in metabolic pathways, thereby affecting cellular processes and metabolic flux.
Cellular Effects
The effects of 7-(Difluoromethyl)quinoline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression levels of proinflammatory cytokines and chemokines, thereby playing a role in inflammatory responses . Furthermore, 7-(Difluoromethyl)quinoline can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 7-(Difluoromethyl)quinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as the bromodomain of CBP, inhibiting its activity and thereby affecting gene expression . Additionally, this compound can participate in difluoromethylation reactions, where it forms bonds with carbon, oxygen, nitrogen, or sulfur atoms in biomolecules . These interactions can lead to enzyme inhibition or activation, further influencing cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-(Difluoromethyl)quinoline in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to 7-(Difluoromethyl)quinoline in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-(Difluoromethyl)quinoline vary with different dosages in animal models. At lower doses, this compound has been observed to exhibit therapeutic effects, such as anti-inflammatory properties and modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including gastrointestinal disturbances and potential toxicity to organs such as the liver and kidneys . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
7-(Difluoromethyl)quinoline is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can undergo hydroxylation and other transformations, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular function and homeostasis.
Transport and Distribution
The transport and distribution of 7-(Difluoromethyl)quinoline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biological effects . The interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 7-(Difluoromethyl)quinoline is an important factor that determines its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcriptional regulators and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate metabolic enzymes and cellular processes.
属性
IUPAC Name |
7-(difluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYCSVBOWJMMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


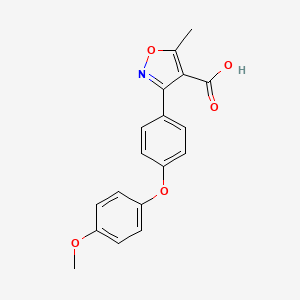


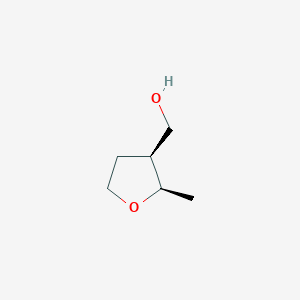
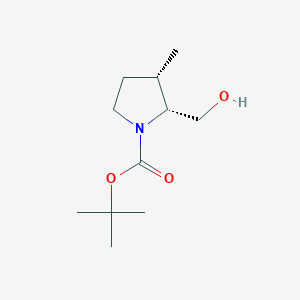
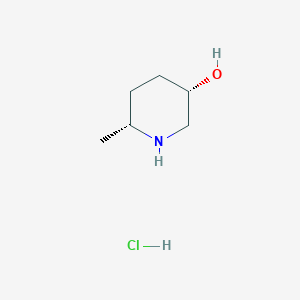
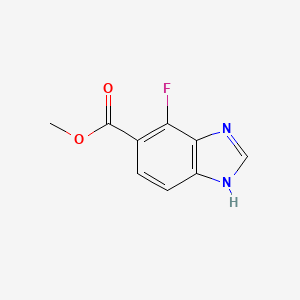

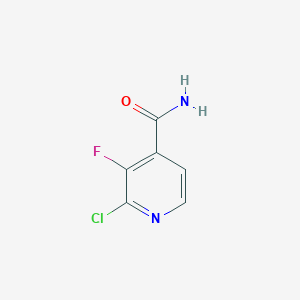

![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)
![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)
